Thiochrome

Catalog No.
S585398
CAS No.
92-35-3
M.F
C12H14N4OS
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiochrome

CAS Number

92-35-3

Product Name

Thiochrome

IUPAC Name

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3

InChI Key

GTQXMAIXVFLYKF-UHFFFAOYSA-N

Synonyms

2,7-dimethylthiochromine-8-ethanol, thiochrome

Canonical SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO

The exact mass of the compound Thiochrome is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiochrome (CAS 92-35-3) is a tricyclic heteroaromatic compound formed by the oxidation of thiamine (vitamin B1). In procurement, it is primarily sourced as an analytical reference standard for the fluorometric quantification of thiamine and as a specialized biochemical probe. Unlike its non-fluorescent precursor, pure thiochrome exhibits intense blue fluorescence (excitation ~370 nm, emission ~430-450 nm) with a high quantum yield. Procuring the pure standard provides an absolute baseline for high-performance liquid chromatography (HPLC) and kinetic fluorescence assays, bypassing the variability and quenching risks inherent in crude chemical oxidation processes [1].

Research Fit

1
Dual-Use Probe
Fluorescent thiamine derivatization agent and M₄ muscarinic receptor tool compound in a single chemical entity
2
Analytical Workflow
HPLC-fluorescence methods with precolumn alkaline oxidation; sub-picomolar detection capability for thiamine phosphate profiling
3
Neuroscience Research
M₄-selective allosteric enhancer for striatal and hippocampal signaling studies; no activity at M₁–M₃ or M₅ subtypes

A common alternative to procuring pure thiochrome is generating it in situ by oxidizing thiamine with agents like potassium ferricyanide or mercury(II). However, this generic substitution frequently fails in rigorous analytical settings because in situ oxidation is highly sensitive to pH and matrix interferences, often triggering competitive side reactions that yield non-fluorescent thiamine disulfide [1]. Furthermore, residual oxidants in the crude mixture can actively quench the resulting fluorescence. Procuring pure thiochrome eliminates these conversion variables, ensuring exact calibration and preventing reproducibility failures caused by incomplete oxidation or matrix-dependent quenching [1].

Substitution Risk

Phosphorylated analogs
Thiochrome phosphate esters exhibit up to 20% lower fluorescence intensity; calibration with free-base thiochrome is required for accurate quantification
Alternative oxidation products
Oxodihydrothiochrome and related oxidation byproducts show distinct spectral profiles and stability that may shift fluorescence detection endpoints
Non-M₄ receptor tool compounds
No other thiamine metabolite demonstrates M₄-selective allosteric enhancement; pan-muscarinic ligands lack subtype-resolution capability for M₄ signaling studies

Absolute Fluorescence Quantum Yield vs. Non-Fluorescent Precursor

Thiochrome exhibits an intense blue emission with an excitation peak at 370 nm and an emission peak at 445 nm, achieving a quantum yield of up to 11% under optimized conditions. In stark contrast, its precursor thiamine possesses negligible native fluorescence, making direct fluorometric quantification of the precursor impossible without derivatization[1].

Evidence DimensionFluorescence Quantum Yield
Target Compound DataPure Thiochrome (~11% quantum yield)
Comparator Or BaselineThiamine (Non-fluorescent / ~0% quantum yield)
Quantified Difference>11% absolute increase in quantum yield
ConditionsAqueous alkaline solution (calibrated with quinine sulfate)

Procuring pure thiochrome provides a stable, high-signal reference standard essential for parts-per-billion (ppb) trace analysis of vitamin B1.

M₄ Subtype Selectivity
Head-to-head
Exclusive M₄ enhancement vs. zero effect at M₁–M₃, M₅
Supports M₄ receptor signaling probe selection in neuroscience research
Cooperativity-driven selectivity at human recombinant M₁–M₅; data to verify across model systems

Fluorescence Intensity Ratio vs. Phosphorylated Analogs

The phosphorylation state of thiochrome significantly impacts its fluorescence profile. In alkaline solutions (pH 9 to 12), the relative fluorescence intensity ratio of pure thiochrome to thiochrome monophosphate (TMP) and thiochrome diphosphate (TDP) is 10:8:9 [1].

Evidence DimensionRelative Fluorescence Intensity
Target Compound DataPure Thiochrome (Relative intensity = 10)
Comparator Or BaselineThiochrome monophosphate (Relative intensity = 8)
Quantified Difference20% reduction in fluorescence intensity for the monophosphate analog
ConditionsAlkaline solution (pH 9 to 12)

Buyers must procure pure free-base thiochrome for accurate total thiamine calibration, as relying on phosphorylated standards introduces up to a 20% signal quantification error.

Phosphorylation Effect
Head-to-head
Fluorescence ratio 10:8:9
Thiochrome : monophosphate : diphosphate
Phosphorylation reduces fluorescence intensity; calibration against free thiochrome required
Alkaline conditions, pH 9–12; relative intensity context

Subtype-Selective Allosteric Enhancement of M4 Muscarinic Receptors

Beyond its use as an analytical standard, thiochrome acts as a highly selective positive allosteric modulator (PAM) in neuroscience. It increases the affinity of acetylcholine (ACh) 3- to 5-fold for inhibiting radioligand binding specifically at M4 muscarinic receptors, while having no effect on ACh affinity at M1 to M3 or M5 receptors. This absolute subtype selectivity is completely absent in the thiamine precursor [1].

Evidence DimensionAcetylcholine (ACh) Affinity Enhancement at M4 Receptors
Target Compound DataThiochrome (3- to 5-fold increase in ACh affinity)
Comparator Or BaselineThiamine (No allosteric enhancement)
Quantified Difference300% to 500% increase in target affinity
ConditionsEquilibrium binding assays using human muscarinic receptor subtypes

For pharmacological research, thiochrome cannot be substituted with thiamine, as only the oxidized tricyclic structure possesses the specific cooperativity required to probe M4 receptor function.

Solvent Quantum Yield
Class-level
~2.2× higher in organic solvents
vs. aqueous solution baseline
Solvent optimization may enhance assay sensitivity over two-fold
Stokes shift 3200–4200 cm⁻¹; context-dependent enhancement

Elimination of Competitive Disulfide Formation

When generating thiochrome in situ via alkaline potassium ferricyanide oxidation, a competitive chemical pathway inevitably forms non-fluorescent thiamine disulfide, reducing the effective yield of the fluorescent target[1]. Utilizing pure, pre-synthesized thiochrome bypasses this bifurcated reaction pathway entirely.

Evidence DimensionAssay Target Purity
Target Compound Data100% pure thiochrome reference
Comparator Or BaselineIn-situ oxidation (mixed yield of thiochrome and non-fluorescent thiamine disulfide)
Quantified DifferenceComplete elimination of competitive disulfide formation
ConditionsAlkaline oxidation environments (pH > 8.0)

Procuring the pure standard is critical for establishing absolute calibration curves, preventing the batch-to-batch variability caused by incomplete in situ oxidation.

HPLC Detection Limit
Cross-study
0.05 pmol
minimum detectable amount
Sub-picomolar detection supports thiamine analysis in volume-limited tissues
Reversed-phase HPLC with fluorescence detection; ferricyanide oxidation
Extended LOD via Enzyme Purification
Cross-study
< 0.004 μg/mL thiamine
limit of detection with purified enzyme
Supports trace-level thiamine quantification in low-concentration matrices
Method optimization context; background fluorescence removal required
PK Assay Comparison
Head-to-head
Equivalent PK parameters at 4 mg/kg vs. ³⁵S radioassay
Non-radioactive alternative for preclinical PK characterization at moderate doses
Radioassay retains superior sensitivity at lower doses; rat whole blood model

Primary Reference Standard for HPLC-Fluorescence Vitamin B1 Quantification

Due to its intense blue emission and stable quantum yield, pure thiochrome is the definitive calibration standard for quantifying trace thiamine levels in food matrices, clinical bio-fluids, and environmental water samples. Using the pure compound avoids the 20% signal discrepancy seen with phosphorylated analogs and establishes an absolute baseline[1].

Development of Novel Kinetic Fluorescence Assays

Analytical chemists developing new thiamine oxidation methodologies (e.g., using Au3+ or Hg2+ mediators) require pure thiochrome to establish absolute endpoint fluorescence and calculate conversion efficiency. The pure standard allows researchers to isolate the true quantum yield (up to 11%) from matrix-induced quenching effects[2].

Pharmacological Probing of M4 Muscarinic Receptors

In neuroscience and drug discovery, thiochrome is procured as a highly specific positive allosteric modulator (PAM). Its specific ability to enhance acetylcholine affinity 3- to 5-fold exclusively at M4 receptors makes it an indispensable tool for studying cholinergic neurotransmission and developing treatments for schizophrenia and Alzheimer's disease [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
M₄ receptor signaling studies
M₄ subtype-selectivity profile
Functional GTPγS binding assay response; striatal/hippocampal model context
Thiamine phosphate HPLC quantification
Sub-picomolar fluorescence detection
LOD/LOQ in excitable tissue matrices; phosphorylation calibration curves
Trace thiamine nutritional analysis
Low-background enzyme purification protocol
Sub-0.004 μg/mL detection threshold; matrix interference review
Non-radioactive preclinical PK studies
Fluorescence-based PK parameter accuracy
Dose-range sensitivity review; cross-validation with radiolabeled methods

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

262.08883226 Da

Monoisotopic Mass

262.08883226 Da

Heavy Atom Count

18

Melting Point

228.8 °C

UNII

65UT4V5Z34

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92-35-3

Wikipedia

Thiochrome

General Manufacturing Information

5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-: INACTIVE
Shirey et al. An allosteric potentiator suggests a role for M4 mAChR in modulating excitatory hippocampal synaptic transmission Nature Chemical Biology, doi: 10.1038/NChemBio.2007.55, published online 2 December 2007. http://www.nature.com/naturechemicalbiology

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